molecular formula C6H8N2O2 B8442053 alpha-Methoxymethylene-beta-formylaminopropionitrile

alpha-Methoxymethylene-beta-formylaminopropionitrile

Cat. No. B8442053
M. Wt: 140.14 g/mol
InChI Key: MALVKZOCFYZYBF-UHFFFAOYSA-N
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Patent
US03954756

Procedure details

To the residue of α-sodioformyl-β-formylaminopropionitrile is added 300 parts by volume of tetrahydrofuran and 138 parts of dimethyl sulfate. The mixture is reacted under stirring at 70°C for 5 hours. After completion of the reaction, the mixture is cooled at 25°C. The precipitated sodium methyl sulfate is removed and the filtrate is concentrated and kept standing overnight, whereby 135 parts of α-methoxymethylene-β-formylaminopropionitrile is obtained as crystals.
Name
α-sodioformyl-β-formylaminopropionitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na][C:2]([CH:4]([CH2:7][NH:8][CH:9]=[O:10])[C:5]#[N:6])=[O:3].S(OC)(O[CH3:15])(=O)=O>O1CCCC1>[CH3:15][O:3][CH:2]=[C:4]([CH2:7][NH:8][CH:9]=[O:10])[C:5]#[N:6]

Inputs

Step One
Name
α-sodioformyl-β-formylaminopropionitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]C(=O)C(C#N)CNC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
under stirring at 70°C for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is reacted
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled at 25°C
CUSTOM
Type
CUSTOM
Details
The precipitated sodium methyl sulfate is removed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
WAIT
Type
WAIT
Details
kept standing overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=C(C#N)CNC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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